molecular formula C7H6BrN3O2S B1448043 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine CAS No. 1376007-07-6

6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine

Katalognummer: B1448043
CAS-Nummer: 1376007-07-6
Molekulargewicht: 276.11 g/mol
InChI-Schlüssel: ZVOPSNZOZNUXIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine ( 1376007-07-6) is a high-value chemical intermediate with the molecular formula C 7 H 6 BrN 3 O 2 S and a molecular weight of 276.11 g/mol . This compound features a bromo-substituted imidazo[4,5-b]pyridine core, a scaffold recognized as a structural analog of purines, which is responsible for its diverse pharmacological potential . The critical structural features are the bromo atom at the 6-position, which serves as a versatile handle for further functionalization via cross-coupling reactions, and the methanesulfonyl group at the 2-position, which is an excellent leaving group amenable to nucleophilic substitution reactions. This makes the compound a highly versatile and privileged building block for constructing more complex molecules for drug discovery and development. The imidazo[4,5-b]pyridine nucleus is associated with a wide spectrum of biological activities, and derivatives have been investigated as antiviral, anticancer, and tuberculostatic agents, as well as antagonists for various biological receptors . As such, this specific sulfonyl derivative is primarily used in academic and industrial research settings as a key precursor in the synthesis of targeted compounds for high-throughput screening, hit-to-lead optimization, and the development of novel small-molecule probes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Eigenschaften

IUPAC Name

6-bromo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOPSNZOZNUXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Tandem Reactions Involving Nucleophilic Substitution and Heteroannulation

One of the primary synthetic routes to 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine involves a tandem reaction sequence combining nucleophilic aromatic substitution followed by heteroannulation. This method typically starts from appropriately substituted pyridine derivatives, such as 5-bromopyridine-2,3-diamine, which undergoes condensation with aldehydes or related electrophiles to form the imidazo[4,5-b]pyridine core.

  • Key Steps:

    • Reaction of 5-bromopyridine-2,3-diamine with aldehydes or carboxylic acids under oxidative conditions (e.g., FeCl3 or aerial oxidation).
    • Formation of intermediate N-substituted pyridine-2,3-diamines via nucleophilic aromatic substitution.
    • Subsequent heterocyclization to close the imidazo ring, often facilitated by reductive conditions (e.g., Zn dust and acid).
    • Introduction of the methanesulfonyl group at the 2-position via sulfonylation reactions.
  • Advantages:

    • One-pot tandem process minimizes purification steps.
    • High yields (up to 90%) reported for intermediates and final products.
    • Use of environmentally benign solvents such as water-isopropanol mixtures enhances sustainability.
  • Experimental Example:

    • 2-Chloro-3-nitropyridine reacts with primary amines in H2O-IPA at 80 °C for 2 hours, forming N-substituted intermediates.
    • Reduction with Zn dust and HCl yields diamine derivatives.
    • Final condensation with aldehydes in the same solvent system at 85 °C for 10 hours produces substituted imidazo[4,5-b]pyridines in excellent yields.

Methylation Using Phase Transfer Catalysis

Methylation of the 2-position to introduce the methanesulfonyl group or related methylsulfonyl substituents can be achieved via nucleophilic substitution using methyl iodide under phase transfer catalysis conditions.

  • Method Details:

    • Starting from 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine or similar precursors.
    • Reaction with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium bromide as a phase transfer catalyst.
    • Solvent: Dimethylformamide (DMF).
    • Conditions: Stirring at room temperature for 12 hours.
    • Workup involves filtration, concentration, and purification by silica gel chromatography.
  • Outcome:

    • Efficient introduction of methyl groups, yielding compounds such as 6-bromo-3-methyl derivatives.
    • Crystallization from ethanol affords colorless crystals suitable for further characterization.

Pd- or Cu-Catalyzed Regiospecific Cyclization

Another synthetic strategy involves metal-catalyzed cyclization reactions to construct the imidazo[4,5-b]pyridine skeleton.

  • Key Features:

    • Use of palladium or copper catalysts to promote amidation and cyclization of 2-halo-3-acylaminopyridines with amines.
    • Regiospecific formation of the fused heterocyclic ring system.
    • Ligand-assisted catalysis to improve selectivity and yield.
  • Significance:

    • Allows for the introduction of diverse substituents on the imidazo[4,5-b]pyridine core.
    • Facilitates the synthesis of derivatives with potential kinase inhibitory activity.
    • Demonstrates the versatility of transition metal catalysis in heterocyclic synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield & Notes
Tandem Nucleophilic Substitution & Heteroannulation 5-Bromopyridine-2,3-diamine, aldehydes FeCl3 or aerial oxidation, Zn dust, HCl 80–85 °C, aqueous IPA solvent High yields (~90%), one-pot, environmentally friendly
Methylation via Phase Transfer Catalysis 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Methyl iodide, K2CO3, tetra-n-butylammonium bromide RT, DMF, 12 h Efficient methylation, crystalline products
Pd/Cu-Catalyzed Cyclization 2-Halo-3-acylaminopyridines, amines Pd or Cu catalysts, ligands Variable, moderate heating Regiospecific cyclization, diverse substituents

Research Findings and Analytical Characterization

  • The synthesized compounds, including 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine, are characterized by spectral methods such as ^1H NMR, ^13C NMR, and X-ray crystallography.
  • Density Functional Theory (DFT) calculations support structural elucidation and provide insight into electronic properties.
  • The choice of solvent and reaction conditions significantly affects yield and purity, with polar protic solvents like water-isopropanol mixtures favoring higher yields in condensation steps.
  • The methanesulfonyl group introduction is critical for modulating biological activity and solubility.

Analyse Chemischer Reaktionen

Alkylation Reactions

The compound undergoes regioselective alkylation at nitrogen positions (N3 and N4) due to the electron-withdrawing methanesulfonyl group, which modulates nucleophilicity.

Reagent Position Modified Product Yield Conditions
(1-(Chloromethyl)benzeneN36-Bromo-2-methanesulfonyl-3-benzylimidazo[4,5-b]pyridine63%Phase transfer catalysis
Ethyl 2-bromoacetateN46-Bromo-2-methanesulfonyl-4-(ethoxycarbonylmethyl)imidazo[4,5-b]pyridine58%K2CO3, DMF, 80°C
1-(Bromomethyl)-4-methylbenzeneN36-Bromo-2-methanesulfonyl-3-(4-methylbenzyl)imidazo[4,5-b]pyridine71%TBAI, NaOH, CH2Cl2

N3 alkylation typically dominates due to steric and electronic factors, with methyl-substituted derivatives achieving up to 86% yields in optimized protocols .

Arylation via C–H Activation

The bromine atom facilitates palladium-catalyzed direct arylation at positions 2 and 6:

  • 2,6-Bis-arylation with aryl halides under C–H activation conditions yields disubstituted derivatives. For example, reaction with 4-cyanophenyl boronic acid produces 6-bromo-2-(4-cyanophenyl)-3-methylimidazo[4,5-b]pyridine (21% yield) .

  • Regioselective C2-arylation using 4-iodoanisole and Pd(OAc)2/XPhos gives mono-arylated products (45–57% yield) without requiring N-protection .

Cyclocondensation with Aldehydes

The compound participates in cyclocondensation reactions to form extended heterocyclic systems:

Aldehyde Product Mechanistic Pathway Key Observation
Benzaldehyde6-Bromo-2-methanesulfonyl-2-phenylimidazo[4,5-b]pyridineImine formation → cyclization → aromatization Time-dependent NMR confirms imine intermediates
4-Nitrobenzaldehyde6-Bromo-2-(4-nitrophenyl)imidazo[4,5-b]pyridineOxidative cyclocondensation with p-benzoquinone Higher yields (75%) under aerobic conditions

Water-isopropanol (H2O-IPA) mixtures enhance reaction efficiency by stabilizing intermediates via hydrogen bonding .

Suzuki–Miyaura Cross-Coupling

The bromine atom serves as a leaving group for palladium-mediated cross-coupling:

Boronic Acid Product Catalyst System Yield
4-Cyanophenyl boronic acid6-(4-Cyanophenyl)-2-methanesulfonylimidazo[4,5-b]pyridinePd(dppf)Cl2, Cs2CO3, dioxane68%
Phenylboronic acid6-Phenyl-2-methanesulfonylimidazo[4,5-b]pyridineXPhos Pd G3, Cs2CO373%

This method enables rapid diversification of the imidazo[4,5-b]pyridine scaffold for structure-activity relationship studies.

Electronic and Structural Influences

The methanesulfonyl group reduces electron density at N1 and N7 positions, directing electrophilic attacks to N3/N4. DFT studies reveal:

  • HOMO-LUMO gap: 2.36 eV, indicating moderate reactivity toward electron-deficient partners .

  • Electrophilicity index (ω): 1.98 eV, supporting participation in polar reactions .

Comparative Reactivity of Derivatives

Derivative Reactivity Trend Key Application
6-Bromo-2-methylimidazo[4,5-b]pyridineLower solubility, slower alkylation kineticsIntermediate for kinase inhibitors
6-Bromo-2-(4-methoxyphenyl)imidazo[4,5-b]pyridineEnhanced π-stacking in catalysisAntimicrobial agent precursor

These findings underscore the compound’s utility in medicinal chemistry and materials science, particularly in developing kinase inhibitors and antimicrobial agents .

For further exploration, researchers have prioritized green chemistry approaches (e.g., H2O-IPA solvent systems) and mechanistic studies using advanced spectroscopic techniques .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of imidazo[4,5-b]pyridine, including 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine, exhibit various biological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may serve as a lead for developing new antimicrobial agents. Its structural similarity to known antimicrobial agents enhances its potential effectiveness against pathogens such as Staphylococcus aureus and Aspergillus flavus .
  • Antiviral Potential : The compound's interaction with proteins or enzymes involved in viral replication pathways indicates its potential use in antiviral drug development .

Case Studies and Research Findings

  • Antimicrobial Studies : A study focused on synthesizing new imidazo[4,5-b]pyridine derivatives demonstrated promising antimicrobial properties. The synthesized compounds showed significant activity against various bacterial strains .
  • Inhibitors of c-MET Kinases : Research into related imidazopyridine derivatives highlighted their potential as inhibitors for c-MET kinases, which are implicated in cancer progression .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridineStructureContains a methyl group instead of methanesulfonyl
6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridineStructureHas a methoxyphenyl substituent
6-Bromo-2-(phenyl)-3H-imidazo[4,5-b]pyridineStructureLacks additional functional groups but retains similar core structure

Wirkmechanismus

The mechanism of action of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, although detailed studies on its molecular targets are limited .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The methanesulfonyl group in the target compound is electron-withdrawing, contrasting with electron-donating groups like phenyl or furan.
  • Alkylation at N3 (e.g., benzyl or methyl) improves metabolic stability compared to unsubstituted analogs .

Comparison :

  • Phenyl and furyl substituents enhance antimicrobial activity, likely due to π-π stacking with microbial enzymes .
  • Bulky groups (e.g., benzyl) at N3 improve kinase selectivity by occupying hydrophobic pockets .
  • Methanesulfonyl groups may enhance solubility and bioavailability compared to hydrophobic substituents .

Electronic and Physicochemical Properties

Density functional theory (DFT) studies reveal substituent-dependent electronic characteristics:

Compound HOMO-LUMO Gap (Δε, au) Global Electrophilicity (ω) LogP Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 0.105–0.177 1.45–1.98 3.2
6-Bromo-3-benzyl derivative 0.132 1.62 4.1
Target compound (predicted) ~0.15 (estimated) ~1.8 2.5–3.0

Insights :

  • Lower Δε values correlate with higher electrophilicity, favoring interactions with nucleophilic biological targets .

Biologische Aktivität

6-Bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₆BrN₃O₂S
  • Molecular Weight : 276.11 g/mol
  • CAS Number : 1376007-07-6

The biological activity of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is primarily attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This inhibition can affect several biochemical pathways, including those involved in cell survival and apoptosis.
  • Apoptotic Induction : In certain cell lines, this compound induces apoptosis through the activation of pro-apoptotic signaling pathways. This process is often accompanied by changes in gene expression, such as upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

Biological Activity

Research indicates that 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine exhibits various biological activities:

  • Antimicrobial Properties : Studies have highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives, including this compound. It has shown effectiveness against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of cellular homeostasis .
  • Pharmacological Profiles : Preliminary pharmacokinetic studies suggest that the compound may possess favorable absorption characteristics and low toxicity profiles, making it a candidate for further development in therapeutic applications .

Case Studies

A notable study investigated the synthesis and biological evaluation of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine derivatives:

  • Synthesis Method : The compound was synthesized via the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under specific conditions to yield the desired product. Subsequent halogenation reactions were performed to enhance its biological properties.
  • Biological Evaluation : In vitro tests revealed that the synthesized compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, cytotoxic assays indicated a dose-dependent response in cancer cell lines, supporting further investigation into its therapeutic potential .

Comparative Analysis

To contextualize the biological activity of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridineStructureAntimicrobial
6-Bromo-3H-imidazo[4,5-b]pyridineStructureCytotoxicity
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridineStructureAnticancer

Q & A

Q. How can contradictions in crystallographic data (e.g., hydrogen bonding vs. π-π stacking) be resolved during refinement?

  • Methodological Answer : Address discrepancies by: (i) Re-examining diffraction data for twinning or absorption errors using SADABS . (ii) Testing alternative space groups (e.g., monoclinic vs. orthorhombic) via SHELXT . (iii) Validating hydrogen-bonding networks (N–H⋯O/S interactions) against electron density maps . (iv) Comparing thermal parameters (Ueq) of atoms involved in stacking (e.g., planar deviations >0.02 Å suggest disorder) .

Q. How to design experiments for evaluating the bioactivity of 6-bromo-2-methanesulfonyl derivatives?

  • Methodological Answer :
  • In vitro assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) . Include normal cell lines (e.g., HEK293) to assess selectivity.
  • Mechanistic studies : Perform molecular docking (AutoDock Vina) against targets like Aurora A kinase (PDB: 2W1C) to predict binding modes .
  • Metabolic stability : Use human hepatocytes to monitor CYP450-mediated metabolism (LC-MS/MS for glucuronide conjugates) .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., 6-iodo or 6-cyano derivatives) to correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.